molecular formula C11H9BrClN3O B15257040 (E)-5-Bromo-8-chloro-N'-hydroxy-7-methylisoquinoline-1-carboximidamide

(E)-5-Bromo-8-chloro-N'-hydroxy-7-methylisoquinoline-1-carboximidamide

Cat. No.: B15257040
M. Wt: 314.56 g/mol
InChI Key: YDZXTZUBAGHDPI-UHFFFAOYSA-N
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Description

(E)-5-Bromo-8-chloro-N’-hydroxy-7-methylisoquinoline-1-carboximidamide is a synthetic organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds that are widely studied for their diverse biological activities and potential therapeutic applications. This particular compound is characterized by the presence of bromine, chlorine, and a hydroxy group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-Bromo-8-chloro-N’-hydroxy-7-methylisoquinoline-1-carboximidamide typically involves multi-step organic reactions. One common synthetic route starts with the bromination and chlorination of isoquinoline derivatives, followed by the introduction of the hydroxy and carboximidamide groups. The reaction conditions often require the use of specific reagents such as bromine, chlorine, and hydroxylamine, under controlled temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(E)-5-Bromo-8-chloro-N’-hydroxy-7-methylisoquinoline-1-carboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially changing its reactivity and solubility.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolines.

Scientific Research Applications

(E)-5-Bromo-8-chloro-N’-hydroxy-7-methylisoquinoline-1-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-5-Bromo-8-chloro-N’-hydroxy-7-methylisoquinoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes such as signal transduction, gene expression, and apoptosis. The exact molecular targets and pathways involved are still under investigation, but its unique chemical structure suggests it may have multiple modes of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-5-Bromo-8-chloro-N’-hydroxy-7-methylisoquinoline-1-carboximidamide include other halogenated isoquinolines and hydroxy-substituted isoquinolines. Examples include:

  • 5-Bromo-8-chloroisoquinoline
  • 7-Methylisoquinoline-1-carboximidamide
  • 5-Bromo-7-methylisoquinoline

Uniqueness

What sets (E)-5-Bromo-8-chloro-N’-hydroxy-7-methylisoquinoline-1-carboximidamide apart from similar compounds is its specific combination of bromine, chlorine, hydroxy, and carboximidamide groups. This unique arrangement of functional groups contributes to its distinct chemical properties, reactivity, and potential biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C11H9BrClN3O

Molecular Weight

314.56 g/mol

IUPAC Name

5-bromo-8-chloro-N'-hydroxy-7-methylisoquinoline-1-carboximidamide

InChI

InChI=1S/C11H9BrClN3O/c1-5-4-7(12)6-2-3-15-10(11(14)16-17)8(6)9(5)13/h2-4,17H,1H3,(H2,14,16)

InChI Key

YDZXTZUBAGHDPI-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=C2C=CN=C(C2=C1Cl)/C(=N\O)/N)Br

Canonical SMILES

CC1=CC(=C2C=CN=C(C2=C1Cl)C(=NO)N)Br

Origin of Product

United States

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